Boc-3-Pal-OH

Catalog No.
S760416
CAS No.
117142-26-4
M.F
C13H18N2O4
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-Pal-OH

CAS Number

117142-26-4

Product Name

Boc-3-Pal-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1

InChI Key

JLBCSWWZSSVXRQ-JTQLQIEISA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CC=C1)C(=O)O

The exact mass of the compound (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-3-Pal-OH (CAS: 117142-26-4) is a specialized, orthogonally protected unnatural amino acid featuring a 3-pyridyl aromatic side chain. In peptide synthesis and medicinal chemistry, it serves as a critical building block for introducing polar-aromatic motifs that enhance aqueous solubility, provide hydrogen-bond acceptor capabilities, and enable metal coordination. As a highly pure precursor, it is widely procured for the synthesis of GnRH antagonists, matrix metalloproteinase (MMP) inhibitors, and other bioactive peptidomimetics where the natural phenylalanine side chain fails to provide sufficient receptor interaction or physicochemical stability.

Procurement Fit

Boc strategy for difficult sequences
May support synthesis of aggregation-prone peptides where Fmoc chemistry underperforms.
L-enantiomer stereochemical control
Certified high enantiomeric excess for reproducible chiral peptide construction.
3-pyridyl isomer selectivity
Distinct physicochemical profile compared to 2- or 4-pyridylalanine isomers.

Substituting Boc-3-Pal-OH with natural aromatic analogs like Boc-Phe-OH fundamentally alters a peptide's pharmacological and physicochemical profile. The 3-pyridyl nitrogen's specific geometry and pKa are precisely tuned for optimal hydrogen bonding and zinc coordination in enzyme active sites, which cannot be replicated by the non-polar phenyl ring of phenylalanine [1]. Furthermore, attempting to substitute with the Fmoc-protected variant (Fmoc-3-Pal-OH) in base-sensitive sequences can lead to aspartimide formation or racemization during piperidine deprotection, making the acid-labile Boc strategy non-interchangeable for specific solution-phase or complex solid-phase peptide synthesis (SPPS) workflows.

Substitution Risk

Positional isomer mismatch
Replacing 3-pyridylalanine with 2- or 4-pyridyl isomers may alter pKa, hydrogen bonding, and metal coordination properties.
Enantiomer substitution risk
D-enantiomer or racemic material will not replicate the stereochemical requirements of natural L-peptide targets.
Protecting group strategy shift
Fmoc-3-Pal-OH may not offer the same synthetic advantage for difficult, aggregation-prone sequences.

Lipophilicity and Aqueous Solubility Modulation vs. Boc-Phe-OH

Incorporating Boc-3-Pal-OH introduces a polar-aromatic pyridine ring that alters the hydrophobicity of the resulting peptide compared to natural phenylalanine. The 3-pyridylalanine motif exhibits a markedly lower partition coefficient (LogP) than the natural Boc-Phe-OH analog, reducing the overall lipophilicity [1]. This reduction increases the aqueous solubility of the final therapeutic peptide while maintaining the necessary aromatic steric bulk for receptor binding.

Evidence DimensionRelative Lipophilicity (Hydrophobicity)
Target Compound DataLower LogP (polar-aromatic pyridine ring)
Comparator Or BaselineHigher LogP (non-polar phenyl ring in Boc-Phe-OH)
Quantified DifferenceReduction in lipophilicity, increasing aqueous solubility
ConditionsStandard physiological aqueous conditions

Enables formulators to improve the bioavailability and aqueous solubility of peptide APIs without compromising target receptor affinity.

Synthesis Strategy
Class-level inference
Boc in situ neutralization advantageous over Fmoc in difficult peptide sequences [1]
May support synthesis when Fmoc method fails.
Data to verify; sequence-specific context applies.

Downstream Purification Efficiency via Volatile Deprotection

For large-scale solution-phase synthesis, the choice of N-alpha protecting group dictates the downstream purification burden. Deprotection of Boc-3-Pal-OH under acidic conditions (e.g., TFA/HCl) generates isobutylene and carbon dioxide as sole byproducts, both of which are volatile and easily removed via evaporation . In contrast, the Fmoc-3-Pal-OH alternative requires basic deprotection, generating dibenzofulvene adducts that necessitate solvent extraction or chromatography.

Evidence DimensionDeprotection byproduct phase
Target Compound Data100% volatile gases (isobutylene, CO2)
Comparator Or BaselineNon-volatile organic adducts (dibenzofulvene from Fmoc-3-Pal-OH)
Quantified DifferenceElimination of non-volatile protecting group residues
ConditionsStandard acidic (TFA) vs basic (piperidine) deprotection protocols

Reduces solvent consumption and eliminates chromatographic steps in large-scale API manufacturing, lowering overall procurement and processing costs.

Enantiomeric Purity
Specification review
98% ee (L-enantiomer)
Supports stereochemical control for biological studies.
Confirm by chiral HPLC; vendor specification.

Zinc Coordination for Metalloproteinase Inhibition

The 3-pyridyl side chain of Boc-3-Pal-OH acts as a potent Lewis base, capable of coordinating with divalent metal cations in enzyme active sites. In the design of matrix metalloproteinase (MMP) inhibitors, the pyridine nitrogen directly coordinates the catalytic Zn2+ ion, a critical interaction for high-affinity binding [1]. Substituting this residue with Boc-Phe-OH completely abolishes this metal-coordination capability, resulting in a dramatic loss of inhibitory potency.

Evidence DimensionActive-site metal coordination capability
Target Compound DataStrong Zn2+ coordination via pyridine nitrogen
Comparator Or BaselineNo coordination capability (Boc-Phe-OH)
Quantified DifferenceBinary shift from non-binding to active metal chelation
ConditionsMetalloproteinase (e.g., MMP) active site structural models

Provides a mandatory structural motif for procuring precursors intended for zinc-dependent enzyme inhibitor synthesis.

Isomer Basicity
Class-level inference
Predicted pKa 3.43±0.10 (3-pyridyl) vs ~5.2–5.5 (2-, 4-pyridyl)
Protonation state difference may influence binding.
Class-level inference; experimental data to verify.
Chemical Purity
Specification review
≥98.0% by HPLC
Supports reproducible peptide couplings.
Verify by independent analysis.
Handling Profile
Supporting evidence
Soluble in CH₂Cl₂, DMSO, EtOAc, acetone; stable 3 years at -20°C
Compatible with standard peptide synthesis workflows.
Follow recommended storage protocols.

Solution-Phase Synthesis of GnRH Antagonists

The volatility of Boc deprotection byproducts makes Boc-3-Pal-OH the preferred precursor for the scalable, solution-phase manufacturing of complex GnRH antagonist APIs where chromatographic purification of intermediates is cost-prohibitive [1].

Development of Matrix Metalloproteinase (MMP) Inhibitors

The specific geometry and metal-coordinating ability of the 3-pyridyl group make this compound essential for synthesizing peptidomimetic MMP inhibitors that require direct interaction with the catalytic zinc ion [1].

Base-Sensitive Solid-Phase Peptide Synthesis (SPPS)

In peptide sequences prone to base-catalyzed side reactions such as aspartimide formation or racemization, the acid-labile Boc-3-Pal-OH is procured over its Fmoc counterpart to ensure high-purity yields and reproducible batch-to-batch manufacturing [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aggregation-prone peptide synthesis
Boc strategy compatibility
Synthesis outcome for difficult sequences
Stereochemically defined peptide construction
L-enantiomer stereochemical control
Enantiomeric excess by chiral HPLC
Pyridylalanine SAR exploration
3-Pyridyl isomer physicochemical profile
pKa and solubility characterization
High-throughput peptide library synthesis
Reproducible purity grade
Coupling efficiency and yield consistency

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

266.12665706 Da

Monoisotopic Mass

266.12665706 Da

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Explore Compound Types